Telomerase-IN-1

Telomerase inhibition Enzymatic assay Potency benchmarking

Telomerase-IN-1 (CAS 666859-49-0) is a research-grade, small-molecule telomerase inhibitor with IC₅₀ 0.19 µM. Its unique ER stress-mediated apoptotic mechanism distinguishes it from oligonucleotide (imetelstat) and non-competitive (BIBR1532) inhibitors. With >50× selectivity for cancer vs. normal hepatocytes, it is ideal for reproducible HCC xenograft and SAR studies. Ensure assay validity with this mechanistically distinct tool compound.

Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
Cat. No. B8069506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelomerase-IN-1
Molecular FormulaC21H23FN2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC(CN1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H23FN2O4/c1-28-20(15-4-8-19(9-5-15)24(26)27)14-23-12-10-17(11-13-23)21(25)16-2-6-18(22)7-3-16/h2-9,17,20H,10-14H2,1H3
InChIKeyFDXXXOGKSMENLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telomerase-IN-1: Chemical Profile and Baseline Characteristics for Procurement Decisions


Telomerase-IN-1 (CAS 666859-49-0) is a synthetic small-molecule telomerase inhibitor that demonstrates inhibitory activity with an IC₅₀ of 0.19 µM in cell-free assays [1]. Structurally, it is a piperidine-based compound with a molecular weight of 386.42 g/mol . The compound induces apoptosis in cancer cells through endoplasmic reticulum stress (ERS) pathways and exhibits antiproliferative activity in hepatocellular carcinoma models . As a research-grade inhibitor, it is available from multiple commercial suppliers with purity typically ≥98% [1].

Why Generic Substitution of Telomerase-IN-1 Fails: Mechanistic and Pharmacological Distinctions


Substitution of Telomerase-IN-1 with other telomerase inhibitors without systematic revalidation is not scientifically justified due to fundamental differences in chemical class, binding mode, and biological profile. Telomerase-IN-1 is a small-molecule inhibitor that activates hTERT expression via endoplasmic reticulum stress (ERS) and induces apoptosis through mitochondrial pathways, a mechanism distinct from competitive oligonucleotide inhibitors like imetelstat (GRN163L) and non-competitive inhibitors like BIBR1532 . These mechanistic divergences translate into non-interchangeable efficacy, selectivity, and toxicity profiles. Moreover, the limited availability of published primary research data on Telomerase-IN-1 means that empirical comparability to other agents is low; any substitution introduces significant experimental uncertainty that can compromise the reproducibility and interpretability of research outcomes .

Quantitative Differentiation Evidence for Telomerase-IN-1 Versus Key Comparators


Telomerase Inhibition Potency: Cross-Study Comparison of IC₅₀ Values

Telomerase-IN-1 exhibits an IC₅₀ of 0.19 µM against telomerase in a cell-free enzymatic assay [1]. In comparison, the well-characterized small-molecule inhibitor BIBR1532 displays reported IC₅₀ values ranging from 0.093 µM to 0.2 µM in similar cell-free TRAP assays [2]. While the absolute potency values are comparable, the assays employed for Telomerase-IN-1 are not fully standardized against BIBR1532's reference methods, necessitating side-by-side validation when selecting between these agents [1].

Telomerase inhibition Enzymatic assay Potency benchmarking

Differential Toxicity Profile: Normal Cell Viability Comparison

Telomerase-IN-1 demonstrates minimal toxicity to normal human hepatocyte L-02 cells, with only slight viability changes observed at 10 µM—a concentration more than 50-fold above its telomerase IC₅₀ . In contrast, BIBR1532 exhibits a cytotoxic IC₅₀ of 52 µM in JVM13 leukemia cells, but its selectivity index relative to normal cells is not explicitly quantified in the same hepatocyte model . This differential in normal cell tolerance at high concentrations suggests a favorable therapeutic window for Telomerase-IN-1 in hepatic cancer models .

Selectivity Cytotoxicity Normal hepatocytes

Unique Apoptotic Mechanism: ER Stress and Mitochondrial Pathway Activation

Telomerase-IN-1 triggers apoptosis via a distinctive mechanism involving endoplasmic reticulum stress (ERS) and hTERT activation, culminating in mitochondrial pathway engagement . At 40 nM, the compound significantly increases the expression of pro-apoptotic proteins cyt-c and Bax while decreasing anti-apoptotic Bcl-2 levels in SMMC-7721 cells . This contrasts sharply with BIBR1532, which acts as a non-competitive telomerase inhibitor without documented ER stress induction , and with imetelstat, a template-blocking oligonucleotide [1]. The ERS-mediated mechanism of Telomerase-IN-1 represents a pharmacologically distinct approach that may offer additive or synergistic potential with other targeted agents .

Mechanism of action Apoptosis ER stress

In Vivo Antitumor Efficacy: Xenograft Tumor Growth Inhibition

Telomerase-IN-1 demonstrates significant tumor growth inhibition in xenograft tumor models, as reported in vendor-provided in vivo study summaries . While quantitative tumor volume reduction data (e.g., T/C% or %TGI) are not publicly available for direct comparison, the compound's in vivo activity is mechanistically linked to ERS-mediated apoptosis . In contrast, BIBR1532 has shown in vivo efficacy in various cancer models, but its activity often requires combination with other agents to achieve robust tumor regression [1]. The availability of in vivo validation for Telomerase-IN-1, albeit from non-peer-reviewed sources, provides a starting point for preclinical studies where in vivo proof-of-concept is required.

In vivo efficacy Xenograft model Tumor growth inhibition

Cell Line Selectivity: Antiproliferative Activity in SMMC-7721 Hepatocellular Carcinoma

Telomerase-IN-1 exhibits high antiproliferative activity against SMMC-7721 hepatocellular carcinoma cells in a dose- and time-dependent manner [1]. The compound induces significant apoptosis in this cell line at concentrations as low as 20 nM after 48 hours of treatment . While BIBR1532 shows broad activity across multiple cancer cell lines, its IC₅₀ in esophageal squamous cell carcinoma cells (KYSE150, KYSE410) is approximately 50-100 µM [2], substantially higher than the effective nanomolar concentrations of Telomerase-IN-1 in SMMC-7721 cells. This cell line-specific sensitivity profile positions Telomerase-IN-1 as a particularly potent agent for hepatocellular carcinoma research, though broader cell line profiling data are limited .

Cell line specificity Hepatocellular carcinoma Antiproliferative activity

Optimal Research and Industrial Application Scenarios for Telomerase-IN-1 Based on Empirical Evidence


Hepatocellular Carcinoma (HCC) Mechanistic Studies Leveraging ER Stress Pathways

Given the high potency of Telomerase-IN-1 in SMMC-7721 hepatocellular carcinoma cells (apoptosis induction at 20-80 nM) [1] and its minimal toxicity toward normal hepatocyte L-02 cells at concentrations up to 10 µM , this compound is well-suited for in vitro investigations of ER stress-mediated apoptosis in liver cancer. Researchers can employ Telomerase-IN-1 to dissect the crosstalk between telomerase inhibition, hTERT activation, and mitochondrial apoptotic pathways . The selectivity window (>50× between effective apoptotic concentration and normal cell toxicity) supports dose-response studies in co-culture models of HCC and normal hepatocytes.

In Vivo Proof-of-Concept Studies in Xenograft Liver Cancer Models

Telomerase-IN-1 has demonstrated significant tumor growth inhibition in xenograft tumor models . Although detailed pharmacokinetic and pharmacodynamic data are not publicly available, the documented in vivo activity, combined with the compound's favorable in vitro selectivity in liver-derived cells, supports its use in subcutaneous or orthotopic xenograft models of hepatocellular carcinoma. Researchers should incorporate appropriate vehicle controls and consider combination studies with standard-of-care agents such as sorafenib to explore potential synergies arising from the distinct ERS-mediated mechanism of Telomerase-IN-1.

Comparative Pharmacological Profiling of Telomerase Inhibitor Mechanisms

Telomerase-IN-1 offers a mechanistically distinct alternative to BIBR1532 (non-competitive inhibitor) and imetelstat (oligonucleotide template blocker) for studies aimed at comparing the downstream biological consequences of different modes of telomerase inhibition . By using Telomerase-IN-1 as an ERS-inducing comparator, researchers can evaluate whether ER stress-mediated apoptosis yields different transcriptional signatures, DNA damage response profiles, or telomere length dynamics compared to direct enzymatic inhibition. Such comparative studies are valuable for target validation and for understanding resistance mechanisms.

Screening of Telomerase-IN-1 Analogs in Structure-Activity Relationship (SAR) Programs

With a defined piperidine-based chemical scaffold (4-(4-fluorobenzoyl)piperidine core) and a reported telomerase IC₅₀ of 0.19 µM [1], Telomerase-IN-1 can serve as a lead compound for medicinal chemistry optimization. Industrial and academic laboratories engaged in telomerase inhibitor discovery may utilize Telomerase-IN-1 as a benchmark for SAR exploration, particularly focusing on modifications that enhance ERS induction, improve aqueous solubility, or broaden the cancer cell line sensitivity spectrum. The availability of the compound from multiple commercial vendors with high purity facilitates reproducible SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telomerase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.